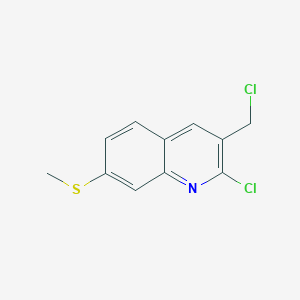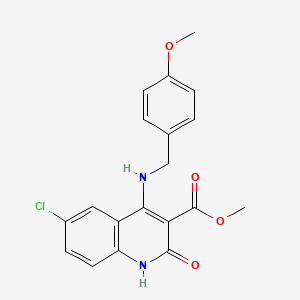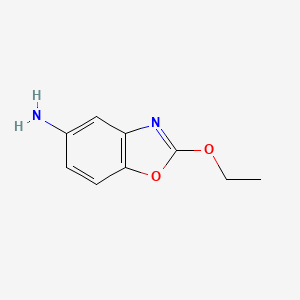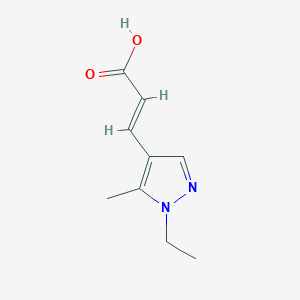
(2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylic acid: is an organic compound featuring a pyrazole ring substituted with an ethyl group at the 1-position and a methyl group at the 5-position. The compound also contains an acrylic acid moiety, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazines and 1,3-diketones under acidic or basic conditions.
Substitution Reactions: The ethyl and methyl groups are introduced via alkylation reactions using suitable alkyl halides.
Acrylic Acid Moiety Addition: The acrylic acid moiety is introduced through a condensation reaction involving an aldehyde and a carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or nickel may be used to enhance reaction rates and yields.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the acrylic acid moiety, converting it into saturated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Saturated acrylic acid derivatives.
Substitution: Functionalized pyrazole derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing the activity of biological molecules. The acrylic acid moiety may participate in covalent bonding with target proteins, altering their function.
Vergleich Mit ähnlichen Verbindungen
- (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid
- (2E)-3-(1-ethyl-1H-pyrazol-4-yl)acrylic acid
- (2E)-3-(1-ethyl-5-phenyl-1H-pyrazol-4-yl)acrylic acid
Uniqueness: The presence of both ethyl and methyl groups on the pyrazole ring, along with the acrylic acid moiety, provides unique steric and electronic properties. This makes (2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylic acid particularly versatile in various chemical and biological applications.
Eigenschaften
CAS-Nummer |
512809-25-5 |
|---|---|
Molekularformel |
C9H12N2O2 |
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
3-(1-ethyl-5-methylpyrazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C9H12N2O2/c1-3-11-7(2)8(6-10-11)4-5-9(12)13/h4-6H,3H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
YUDAQQKQCULJEW-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)C=CC(=O)O)C |
Kanonische SMILES |
CCN1C(=C(C=N1)C=CC(=O)O)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-phenethyl-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2740950.png)
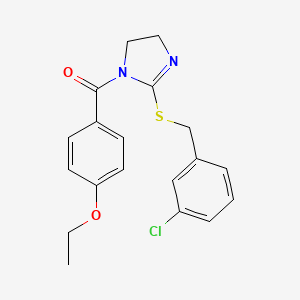
![2-Chloro-3-{[3-(diethylamino)propyl]amino}naphthoquinone](/img/structure/B2740954.png)
![N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE](/img/structure/B2740956.png)
![2-[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide](/img/structure/B2740957.png)
![3-(2-Methyloxiran-2-yl)imidazo[1,2-a]pyrimidine](/img/structure/B2740958.png)
![3-((3,4-dichlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2740959.png)
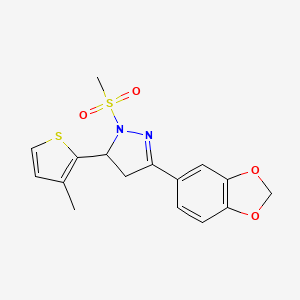
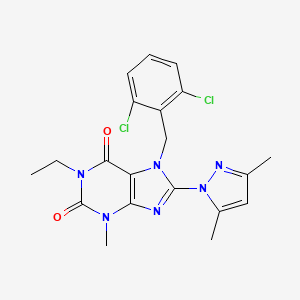
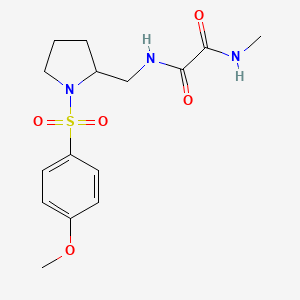
![2-Benzyl-6-(3-chlorophenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
